1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties. This compound, in particular, features a five-membered ring with two nitrogen atoms at positions 1 and 2, a phenyl group at position 3, and carboxylic acid at position 4, making it a valuable scaffold for various chemical reactions and applications .
Mechanism of Action
Target of Action
Similar pyrazole derivatives have been found to interact withcAMP-specific 3’,5’-cyclic phosphodiesterase 4D . This enzyme plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic adenosine monophosphate (cAMP).
Mode of Action
This could lead to changes in cellular signaling and function .
Biochemical Pathways
Given its potential target, it may influence pathways regulated by camp, a key second messenger involved in a variety of cellular processes .
Result of Action
Modulation of camp levels can have wide-ranging effects, potentially influencing processes such as cell proliferation, apoptosis, and inflammation .
Action Environment
Factors such as pH, temperature, and the presence of other biological molecules could potentially impact the compound’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carboxylic acid typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the reaction of 2-amino-3,5-dimethylpyrazine with dimethyl carbonate in an organic solvent to form 3,5-dimethyl-1H-pyrazole-4-carboxylic acid dimethyl ester. This ester is then hydrolyzed under acidic conditions to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes are some of the advanced techniques employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic systems .
Scientific Research Applications
1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-methyl-1H-pyrazole-4-carboxylic acid
- 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
Uniqueness
1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carboxylic acid stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. The presence of both methyl and phenyl groups, along with the carboxylic acid functionality, makes it a versatile scaffold for various applications .
Properties
IUPAC Name |
1,5-dimethyl-3-phenylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-10(12(15)16)11(13-14(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGGJXVTZCRGTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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